molecular formula C19H23N5O4 B2557175 N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1203276-10-1

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2557175
CAS RN: 1203276-10-1
M. Wt: 385.424
InChI Key: UMJXMLHOJBERMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.424. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Targeting Specific Receptors: The compound’s piperidine moiety can be modified to interact with specific receptors, such as G protein-coupled receptors (GPCRs) or ion channels. Researchers explore its potential as a ligand for various receptors involved in diseases like cancer, cardiovascular disorders, and neurological conditions.

b. Anticancer Agents: Piperidine-containing compounds have shown promise as anticancer agents. Researchers investigate their ability to inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways. The compound’s structure could be optimized for selective targeting of cancer cells.

c. Anti-Inflammatory Properties: Piperidines exhibit anti-inflammatory effects by modulating immune responses. The compound’s carboxamide group may contribute to this activity. Researchers study its potential in treating inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.

a. Cyclization Reactions: The compound’s piperidine ring can participate in cyclization reactions, leading to various functionalized piperidines. Researchers explore diverse synthetic routes, including intramolecular cyclizations, to access these compounds efficiently.

b. Multicomponent Reactions (MCRs): Multicomponent reactions involving piperidines allow rapid access to complex structures. The compound could serve as a key component in MCRs, leading to diverse scaffolds for drug discovery.

Pharmacological Applications

The compound’s pharmacological potential extends beyond its structural versatility:

a. CNS Disorders: Piperidine derivatives often exhibit central nervous system (CNS) activity. Researchers investigate their effects on neurotransmitter systems, receptor binding, and neuroprotection. The compound’s morpholinopyrimidine moiety may contribute to CNS-related effects.

b. Cardiovascular Effects: Certain piperidine derivatives impact cardiovascular function. Researchers explore their vasodilatory properties, potential as antiarrhythmic agents, or effects on blood pressure regulation.

c. Antiviral Agents: Given the ongoing need for antiviral drugs, researchers explore piperidine derivatives as potential inhibitors of viral enzymes or entry pathways. The compound’s structure could be optimized for specific viral targets.

properties

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-13-22-17(11-18(23-13)24-6-8-26-9-7-24)20-4-5-21-19(25)14-2-3-15-16(10-14)28-12-27-15/h2-3,10-11H,4-9,12H2,1H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJXMLHOJBERMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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